molecular formula C10H11ClO3S B13034823 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

Cat. No.: B13034823
M. Wt: 246.71 g/mol
InChI Key: OOSOJCHDLIZHPL-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is an organic compound with the molecular formula C10H11ClO3S It is characterized by a phenolic structure substituted with a chlorine atom, a cyclopropyl group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the phenol derivative, which is then chlorinated to introduce the chlorine atom at the 4-position.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.

    Methylsulfonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or sulfonyl groups under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles like sodium methoxide or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-cyclopropylphenol: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    2-Cyclopropyl-5-(methylsulfonyl)phenol: Lacks the chlorine atom, potentially altering its reactivity and applications.

    4-Chloro-2-cyclopropyl-5-(methylthio)phenol: Contains a methylthio group instead of a methylsulfonyl group, which can affect its chemical behavior and biological activity.

Uniqueness

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of both the cyclopropyl and methylsulfonyl groups can enhance its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-methylsulfonylphenol

InChI

InChI=1S/C10H11ClO3S/c1-15(13,14)10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

OOSOJCHDLIZHPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)O)C2CC2)Cl

Origin of Product

United States

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